molecular formula C24H18ClN3O5S B190236 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea CAS No. 198649-73-9

1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea

Cat. No. B190236
M. Wt: 495.9 g/mol
InChI Key: MJVYTGJQDZJGED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea, also known as SU6656, is a small molecule inhibitor of the Src family of tyrosine kinases. It was first synthesized in 1999 and has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism Of Action

1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea functions as a competitive inhibitor of the ATP-binding site of Src family kinases. It prevents the phosphorylation of tyrosine residues on target proteins, which are involved in cell proliferation, survival, and migration. This leads to the inhibition of downstream signaling pathways, ultimately resulting in the inhibition of cancer cell growth and proliferation.

Biochemical And Physiological Effects

In addition to its anti-cancer effects, 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation and thrombus formation, which could have potential applications in the prevention of cardiovascular disease. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea is its specificity for Src family kinases, which allows for the selective inhibition of these targets without affecting other signaling pathways. However, its potency and selectivity can vary depending on the cell type and experimental conditions, which can limit its usefulness in certain contexts. Additionally, its solubility and stability can be a challenge in some experimental systems.

Future Directions

There are several potential future directions for research on 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea. One area of interest is the development of more potent and selective inhibitors of Src family kinases, which could have improved therapeutic efficacy and fewer off-target effects. Another area of interest is the combination of 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea with other targeted therapies or immunotherapies, which could enhance its anti-cancer effects. Finally, the potential applications of 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea in other disease contexts, such as cardiovascular disease and neurodegenerative diseases, warrant further investigation.

Synthesis Methods

The synthesis of 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea involves several steps, starting with the condensation of 2-acetyl-6-chloro-4-methylphenol with paraformaldehyde to form 6-chloro-5-methyl-4-oxo-2,3-dihydrochromen-3-ylmethanol. This intermediate is then reacted with 4-nitrobenzaldehyde to form 1-(4-nitrobenzylidene)-6-chloro-5-methyl-4-oxo-2,3-dihydrochromen-3-ylmethanol. The final step involves the reaction of this intermediate with phenyl isocyanate and sulfonyl chloride to form 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea.

Scientific Research Applications

1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and pancreatic cancer. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

properties

CAS RN

198649-73-9

Product Name

1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea

Molecular Formula

C24H18ClN3O5S

Molecular Weight

495.9 g/mol

IUPAC Name

1-[4-[(6-chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea

InChI

InChI=1S/C24H18ClN3O5S/c1-15-20(25)11-12-21-22(15)23(29)16(14-33-21)13-26-17-7-9-19(10-8-17)34(31,32)28-24(30)27-18-5-3-2-4-6-18/h2-14H,1H3,(H2,27,28,30)

InChI Key

MJVYTGJQDZJGED-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1C(=O)C(=CO2)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4)Cl

Canonical SMILES

CC1=C(C=CC2=C1C(=O)C(=CO2)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4)Cl

synonyms

Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl) methylene)amino)-N-((phenylamino)carbonyl)-

Origin of Product

United States

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